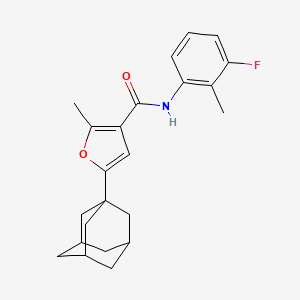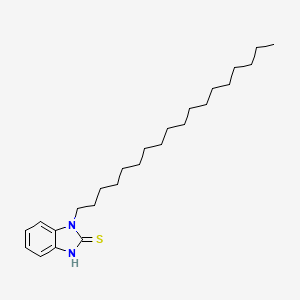![molecular formula C17H18N4O4S2 B11471075 Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471075.png)
Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to the class of organic compounds known as pyrimidines. It’s a mouthwatering blend of heterocyclic rings, sulfur, and methyl groups. Let’s break it down:
Pyrimidine Core: The central pyrimidine ring (1,2,3,4-tetrahydropyrimidine) serves as the backbone.
準備方法
Synthetic Routes::
Radical Approach: Protodeboronation of alkyl boronic esters is a key step in the synthesis of this compound. The radical-based protocol allows for the formation of the desired structure.
Matteson–CH₂–Homologation: This step pairs with protodeboronation to achieve formal anti-Markovnikov alkene hydromethylation.
Industrial Production:: While industrial-scale production details are scarce, researchers have explored these synthetic routes for preparative purposes.
化学反応の分析
Reactions::
Protodeboronation: The compound undergoes protodeboronation, leading to the desired structure.
Hydromethylation: The radical-based approach enables anti-Markovnikov hydromethylation of alkenes.
Boronic Esters: Used as starting materials.
Radical Initiators: To kick off the protodeboronation.
Hydromethylation Conditions: Specific conditions for the hydromethylation step.
Major Products:: The compound itself is a significant product, but it’s also a versatile intermediate for further transformations.
科学的研究の応用
Chemistry::
Building Block: Used in organic synthesis due to its unique structure.
Functionalization: Researchers explore its reactivity for further derivatization.
Biological Activity: Investigate its potential as a bioactive compound.
Antioxidant Properties: Related compounds show high antioxidant activity.
Fine Chemicals:
作用機序
The compound’s precise mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
類似化合物との比較
While this compound stands out for its intricate structure, let’s not forget its chemical cousins:
Other Pyrimidines: Explore related pyrimidine derivatives.
Sulfur-Containing Compounds: Compare with other sulfur-rich molecules.
特性
分子式 |
C17H18N4O4S2 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
methyl 4-(3-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N4O4S2/c1-9-20-21-17(27-9)26-8-12-13(15(22)25-3)14(19-16(23)18-12)10-5-4-6-11(7-10)24-2/h4-7,14H,8H2,1-3H3,(H2,18,19,23) |
InChIキー |
GEEHKWQNEBSWMG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)SCC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11470995.png)
![6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471000.png)
![2-Amino-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11471005.png)
![3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11471020.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11471027.png)
![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11471035.png)

![2-Hydroxy-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}acetamide](/img/structure/B11471043.png)
![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11471046.png)
![7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471049.png)
![4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11471055.png)
![1-[3-nitro-5-(phenylsulfanyl)phenyl]-1H-tetrazole](/img/structure/B11471065.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide](/img/structure/B11471067.png)

